molecular formula C14H12N4S B2753294 Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide CAS No. 1164564-47-9

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide

Cat. No.: B2753294
CAS No.: 1164564-47-9
M. Wt: 268.34
InChI Key: JVJCLXHJJRDDEV-FPLPWBNLSA-N
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Description

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 7-position with a styryl (ethenyl-phenyl) moiety.

Properties

IUPAC Name

2-methylsulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-16-13-15-10-9-12(18(13)17-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCLXHJJRDDEV-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable aldehyde and a sulfur source under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the styryl group or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and pyrimidine frameworks often exhibit significant antimicrobial properties. Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide has been evaluated for its efficacy against various bacterial strains, including resistant pathogens.

Case Study : A study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it effective with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Potential

The anticancer effects of this compound have been investigated in several cancer cell lines.

Case Study : In vitro studies demonstrated that the compound induced apoptosis in A549 (lung cancer) and MCF7 (breast cancer) cell lines. The cytotoxicity was linked to the activation of caspase pathways and cell cycle arrest at the G2/M phase. Further research is needed to elucidate the precise molecular mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole and pyrimidine rings can significantly influence biological activity.

Substituent Activity Type Effect on Activity
Methyl groupAntimicrobialIncreases potency against Gram-positive bacteria
Styryl groupAnticancerEnhances cytotoxicity in cancer cell lines

Mechanism of Action

The mechanism of action of Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Triazolo[1,5-a]Pyrimidine Derivatives with Sulfur-Containing Groups
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide 2-SCH₃, 7-styryl Likely C₁₅H₁₃N₅S ~295.36 Styryl enhances π-stacking; sulfide increases hydrophobicity.
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine () 2-SCH₃, 7-pyridinyl C₁₁H₉N₅S 243.29 Pyridinyl group introduces hydrogen-bonding potential; lower molecular weight improves solubility .
7-(4-Isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-phenyl-2-propenyl sulfide () 2-SCH₂CH=CHPh, 7-(4-isopropylstyryl) C₂₅H₂₄N₄S 412.55 Bulkier substituents reduce solubility but may enhance target specificity .
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides () 2-SO₂NHR, 5,7-substituents Varies (e.g., C₁₂H₁₀F₄N₆O₂S) ~400–450 Sulfonamide group improves herbicidal activity via enzyme inhibition .

Key Insights :

  • Styryl vs. Pyridinyl Substitution : The styryl group in the target compound likely enhances π-π interactions compared to the pyridinyl group in ’s derivative, which may favor interactions with aromatic residues in enzymes or receptors .
  • Sulfide vs. Sulfonamides, however, are more polar and often used in herbicides for systemic translocation .

Physicochemical Properties

  • Lipophilicity : The target compound’s styryl group and sulfide linkage increase logP compared to pyridinyl or sulfonamide analogs, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Stability : Sulfides are generally more oxidatively stable than thiols but less so than sulfones or sulfonamides. The conjugated styryl group may enhance UV stability .

Biological Activity

Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a triazole ring fused to a pyrimidine ring, with both a styryl group and a methyl sulfide group attached. This unique structure contributes to its diverse biological activities and reactivity profiles. The molecular formula is C14H12N4SC_{14}H_{12}N_4S with a molecular weight of 268.34 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against RNA viruses by inhibiting polymerase interactions .

Antiviral Activity

Recent research has shown that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral properties. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase were evaluated for their ability to inhibit viral replication in cell cultures . this compound's structure indicates that it may similarly inhibit viral polymerases.

Anticancer Potential

Triazolo-pyrimidine derivatives have been studied for their anticancer properties. The presence of the styryl group in this compound may enhance its cytotoxic effects on cancer cells. Research has indicated that similar compounds can induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Synthesis and CharacterizationCompounds similar to this compound were synthesized and showed significant inhibition of viral polymerases in vitro .
Anticancer ActivityDerivatives demonstrated cytotoxicity against several cancer cell lines, suggesting potential as therapeutic agents .
Enzyme InhibitionInvestigations into enzyme interactions revealed that triazolo-pyrimidines can effectively inhibit key metabolic enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the styryl and methyl sulfide groups into triazolopyrimidine scaffolds?

  • Methodological Answer : The styryl group can be introduced via Heck coupling or Knoevenagel condensation using aldehyde precursors, while sulfide groups are typically added through nucleophilic substitution with methylthiol reagents. Microwave-assisted synthesis (e.g., 323 K for 30 min in ethanol) improves reaction efficiency and yield, as demonstrated for analogous triazolopyrimidines . Solvent selection (e.g., DMF for polar intermediates) and catalysts like Pd(OAc)₂ for cross-coupling are critical.

Q. How can the structure of this compound be validated post-synthesis?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., styryl protons at δ 6.5–7.5 ppm, methyl sulfide at δ 2.1–2.5 ppm). X-ray crystallography resolves stereochemistry and π-stacking interactions (e.g., centroid distances of 3.63–3.88 Å observed in related structures) . High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy.

Q. What solvents and reaction conditions optimize stability during synthesis?

  • Methodological Answer : Ethanol and acetonitrile are preferred for polar intermediates, while dichloromethane aids in recrystallization. Avoid prolonged exposure to moisture or oxygen, as triazolopyrimidines are prone to hydrolysis. Reactions under nitrogen atmosphere at 50–80°C balance reactivity and decomposition risks .

Advanced Research Questions

Q. How do electronic effects of the styryl group influence reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The styryl group’s electron-withdrawing nature enhances electrophilicity at the pyrimidine C-2 position, facilitating sulfide substitution. Density functional theory (DFT) calculations can model charge distribution, while Hammett constants (σ) quantify substituent effects. Compare reactivity with non-styryl analogs (e.g., methyl or phenyl derivatives) to isolate electronic contributions .

Q. What crystallographic data support intermolecular interactions critical for biological activity?

  • Methodological Answer : X-ray structures of similar compounds (e.g., PDB 5EGU) reveal π-π stacking between triazolopyrimidine rings and aromatic residues in enzyme binding pockets. Measure dihedral angles (e.g., 87–89° between fused rings) to assess planarity and steric hindrance . Hydrogen-bonding networks with hydrazinyl or sulfonyl groups further stabilize ligand-target complexes.

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Perform metabolic stability assays (e.g., liver microsomes) to identify degradation pathways. For low in vivo efficacy, modify substituents (e.g., replace methyl sulfide with ethyl or benzyl groups) to enhance lipophilicity and bioavailability. Cross-reference cytotoxicity (IC₅₀) and pharmacokinetic (PK) profiles from analogs like chlorophenyl-triazolopyrimidines .

Q. What computational tools predict binding affinity to biological targets like bromodomains or kinases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with BRD4 bromodomains (PDB 5EGU). Focus on sulfanyl-methyl groups forming hydrophobic contacts with Pro82/Phe83 residues. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Contradiction Analysis and Optimization

Q. Why do substituent modifications at the pyrimidine C-7 position lead to variable bioactivity?

  • Methodological Answer : Steric effects dominate: bulky styryl groups reduce binding to compact active sites (e.g., fungal CYP51), while smaller substituents (e.g., hydrazinyl) enhance access. Use QSAR models to correlate substituent volume (via van der Waals radii) with IC₅₀ values from antifungal/antitumor assays .

Q. How to address low yields in multi-component reactions involving triazolopyrimidine precursors?

  • Methodological Answer : Optimize stoichiometry (1:1:1 for aldehyde/β-keto ester/aminotriazole) and employ flow chemistry for continuous mixing. Catalytic additives (e.g., p-TsOH) accelerate imine formation, while microwave irradiation reduces side reactions (e.g., oligomerization) .

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